N-trans-p-Coumaroyloctopamine
Description
N-trans-p-coumaroyloctopamine is a naturally occurring hydroxycinnamoyl amide compound. It is found in various plants, including alliums, eggplants, and potatoes . This compound has garnered interest due to its potential biological activities, including antioxidant and anti-hypoglycemic effects .
Properties
IUPAC Name |
(E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-14-6-1-12(2-7-14)3-10-17(22)18-11-16(21)13-4-8-15(20)9-5-13/h1-10,16,19-21H,11H2,(H,18,22)/b10-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATOSFCFMOPAHX-XCVCLJGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCC(C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NCC(C2=CC=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307550 | |
| Record name | N-trans-p-Coumaroyloctopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-trans-p-Coumaroyloctopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66648-45-1 | |
| Record name | N-trans-p-Coumaroyloctopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-trans-p-Coumaroyloctopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001307550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-trans-p-Coumaroyloctopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
214 - 215 °C | |
| Record name | N-trans-p-Coumaroyloctopamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032804 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Solvent-Based Extraction from Plant Sources
N-trans-p-Coumaroyloctopamine is naturally abundant in eggplant roots and potato tubers. The extraction process typically involves:
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Plant Material Preparation : Fresh or freeze-dried plant tissues are homogenized in polar solvents such as methanol or ethanol.
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Liquid-Liquid Partitioning : Crude extracts are partitioned using ethyl acetate or chloroform to isolate non-polar constituents.
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Chromatographic Purification : Fractionation via silica gel column chromatography with gradient elution (e.g., chloroform-methanol mixtures) yields enriched fractions. Final purification is achieved using preparative HPLC.
Key Data:
| Source Material | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|
| Eggplant roots | MeOH/H₂O (7:3) | 0.006 | >95 |
| Potato tubers | EtOAc/Hexane | 0.012 | >98 |
Chemical Synthesis Strategies
Coupling Reagent-Mediated Amide Bond Formation
The most widely reported synthetic route involves coupling trans-p-coumaric acid with octopamine using carbodiimide-based reagents:
DCC/DMAP Protocol
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Activation : trans-p-Coumaric acid (1 eq) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM) at 0°C.
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Aminolysis : Octopamine (1 eq) is added, and the reaction proceeds at room temperature for 12–24 hours.
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Workup : The mixture is filtered to remove dicyclohexylurea (DCU), concentrated, and purified via recrystallization (MeOH/H₂O).
HOBt-Enhanced Coupling
Incorporating hydroxybenzotriazole (HOBt, 1 eq) improves coupling efficiency by minimizing side reactions:
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times:
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Reagents : trans-p-Coumaric acid, octopamine, DCC, and HOBt in DMF.
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Conditions : 100°C, 300 W, 15–20 minutes.
Advanced Synthetic Modifications
Two-Step, One-Pot Methodology
A streamlined approach avoids intermediate purification:
Enzymatic Synthesis
Lipase-mediated synthesis offers an eco-friendly alternative:
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Enzyme : Candida antarctica lipase B (CAL-B).
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Solvent : Tert-butanol, 50°C, 48 hours.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| DCC/DMAP | 68–72 | 12–24 h | High | Moderate |
| Microwave-Assisted | 85–88 | 15–20 min | Moderate | High |
| Two-Step, One-Pot | 75–80 | 2 h | High | High |
| Enzymatic | 60–65 | 48 h | Low | Low |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-trans-p-coumaroyloctopamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced amides.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying amide bond formation and hydroxycinnamoyl derivatives.
Biology: Investigated for its role in plant defense mechanisms and as a natural antioxidant.
Industry: Potential use in the development of natural antioxidants and functional foods.
Mechanism of Action
N-trans-p-coumaroyloctopamine exerts its effects primarily through its antioxidant activity. It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD), glutathione (GSH), and glutathione peroxidase (GSH-Px). This compound also modulates the PI3K/AKT/GSK3β signaling pathway, which plays a crucial role in glucose metabolism and oxidative stress response .
Comparison with Similar Compounds
Similar Compounds
- N-trans-feruloyloctopamine
- N-trans-caffeoyltyramine
- N-trans-p-coumaroyltyramine
- N-trans-feruloyltyramine
Uniqueness
N-trans-p-coumaroyloctopamine is unique due to its specific combination of a hydroxycinnamoyl group and an octopamine moiety. This structure imparts distinct antioxidant and anti-hypoglycemic properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-trans-p-Coumaroyloctopamine (NTCO), a phenolic compound derived from various plants, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including anticancer, antioxidant, and anti-inflammatory effects.
Chemical Structure and Sources
This compound is classified as an alkylamide and is structurally related to other bioactive compounds such as p-coumaric acid and tyramine. Its chemical formula is with the IUPAC name being (2E)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide .
NTCO is primarily found in foods like bell peppers (Capsicum annuum) and eggplants (Solanum melongena), where it may serve as a biomarker for dietary intake of these vegetables .
1. Antitumor Activity
Recent studies have demonstrated that NTCO exhibits significant cytotoxic effects against various cancer cell lines. For instance, research highlighted its ability to inhibit the proliferation of A549 (lung), HCT116 (colorectal), and MCF-7 (breast) cancer cells. The half-maximal inhibitory concentration (IC50) values for NTCO were reported to be notably effective, indicating its potential as an anticancer agent .
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
2. Antioxidant Properties
NTCO has been identified as a potent antioxidant. Studies utilizing assays such as DPPH, ABTS, and FRAP have shown that NTCO effectively scavenges free radicals, contributing to its potential in preventing oxidative stress-related diseases . Furthermore, it has been recognized as a ligand for superoxide dismutase (SOD), exhibiting strong binding affinities that suggest a mechanism for its antioxidative effects .
Table 2: Antioxidant Activity of this compound
| Assay Type | Activity Level | Reference |
|---|---|---|
| DPPH Scavenging | High | |
| ABTS Radical Scavenging | High | |
| Ferric Reducing Power | High |
3. Anti-inflammatory Effects
In addition to its antioxidant properties, NTCO has shown promise in reducing inflammation. It inhibits the expression of pro-inflammatory cytokines such as IL-1α and TNF-α, which are crucial in inflammatory responses . The compound's mechanism involves modulation of signaling pathways related to inflammation.
Metabolism and Pharmacokinetics
The metabolic pathways of NTCO involve hydroxylation, methylation, glucuronidation, and sulfation. Studies have characterized various metabolites formed in vivo after administration in animal models, laying the groundwork for understanding its pharmacokinetics and bioavailability . The identification of metabolites can also provide insights into the compound's efficacy and safety profile.
Case Studies
Several case studies have highlighted the therapeutic potential of NTCO:
- A study on eggplant extracts demonstrated that NTCO contributed significantly to the anticancer properties observed in vivo models, suggesting that dietary sources could play a role in cancer prevention .
- Another investigation into the antioxidative properties of NTCO indicated that it could mitigate oxidative stress in cellular models, supporting its use in functional foods aimed at health promotion .
Q & A
Q. What are the primary natural sources of N-trans-p-Coumaroyloctopamine, and how is it isolated?
this compound is predominantly isolated from plants in the Solanum genus (e.g., Solanum melongena L. and S. americanum), Polygonatum sibiricum Red., and Corydalis hendersonii . Extraction involves methanol or ethanol-based solvent systems, followed by chromatographic purification using techniques like preparative HPLC or column chromatography. For example, in S. melongena, roots and stems are homogenized in 70% ethanol, filtered, and subjected to UHPLC-HRMS for compound identification .
Q. What analytical methods are used for structural characterization and quantification?
Structural elucidation relies on hyphenated techniques such as:
- UHPLC-HRMS : Resolves isomers and confirms molecular formula (C₁₇H₁₇NO₄, MW 299.32) via exact mass .
- LCMS-IT-TOF : Provides fragmentation patterns to distinguish this compound from analogs like N-trans-feruloyloctopamine .
- 1H-NMR and IR spectroscopy : Identifies functional groups (e.g., phenolic -OH, amide bonds) . Quantification uses HPLC-DAD with external calibration curves .
Q. What are the reported pharmacological activities of this compound?
Key activities include:
- Antioxidant : Binds to superoxide dismutase (SOD) with a binding energy (BE) of -8.2 kcal/mol, outperforming controls like quercetin .
- Anti-hyperuricemic : Inhibits xanthine oxidase (XOD) with a predicted inhibition constant (Ki) of 2.3 μM .
- Cardioprotective : Modulates LVEDd and EF in murine models of acute myocardial ischemia (AMI) via network pharmacology-predicted targets (e.g., TNF-α, IL-6) .
Advanced Research Questions
Q. How to design experiments to evaluate enzyme inhibitory effects?
- Molecular docking : Use AutoDock Vina to simulate binding to SOD/XOD active sites; validate with in vitro assays (e.g., SOD activity kit, XOD inhibition % at 100 μM) .
- Bioaffinity ultrafiltration-LC-MS (UF-LC-MS) : Incubate the compound with enzymes, separate bound ligands via centrifugal filters, and identify hits via mass spectrometry .
- Dose-response curves : Test concentrations from 1–100 μM, using allopurinol as a positive control for XOD inhibition .
Q. How to resolve contradictions in bioactivity across studies?
Discrepancies in antioxidant potency (e.g., IC₅₀ variations) may arise from:
- Source-dependent differences : Bioactivity in Polygonatum sibiricum vs. Solanum species due to varying co-metabolites .
- Assay conditions : pH, temperature, and solvent (DMSO vs. methanol) affect solubility and stability . Standardize protocols using NIH guidelines for preclinical research .
Q. What methodological considerations apply to network pharmacology studies for cardioprotection?
- Target prediction : Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., ACE, MAPK1) .
- Pathway enrichment : Analyze KEGG pathways (e.g., "Cardiac muscle contraction") with false discovery rate (FDR) correction .
- Validation : Prioritize top targets (e.g., TNF-α) for molecular dynamics simulations or knockout models .
Q. How to optimize extraction protocols for high-purity yields?
- Solvent selection : Use DMSO for solubility (83.33 mg/mL at 25°C) but avoid prolonged storage (>24 hrs) to prevent degradation .
- Temperature control : Store extracts at -20°C; lyophilize aqueous fractions to enhance stability .
Q. What challenges arise in quantifying this compound in complex plant matrices?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
